2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol
Description
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol is an ethanolamine derivative featuring a substituted anilino group. Its structure comprises:
- Ethanol backbone: A primary alcohol group (-CH₂CH₂OH) linked to an aniline ring.
- Substituents: A 4-fluoro group on the aromatic ring, which enhances electronegativity and may improve bioavailability or binding affinity in biological systems.
Fluorinated ethanolamines are often explored in pharmaceuticals due to fluorine’s metabolic stability and lipophilicity enhancement .
Properties
IUPAC Name |
2-(2-amino-N-ethyl-4-fluoroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJHUUVPAYMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol typically involves the reaction of 4-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-aldehyde or 2-[2-Amino(ethyl)-4-fluoroanilino]-1-carboxylic acid.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations:
- Fluorine vs. Nitro Groups : Fluorine (electron-withdrawing) improves metabolic stability compared to nitro groups (e.g., HC Yellow 5), which are prone to reduction .
- Aminoethyl vs.
- Sulfonyl vs. Alkyl Chains : Sulfonyl groups (e.g., ) increase polarity and may reduce membrane permeability compared to hydrophobic alkyl chains (e.g., nematicidal ROEtOH homologs ).
Biological Activity
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol is a fluorinated aniline derivative with significant implications in biochemical and pharmacological research. Understanding its biological activity is crucial for potential therapeutic applications and further development as a biochemical probe.
This compound features a structure that includes an amino group, a fluorinated aromatic ring, and an ethanol moiety. Its molecular formula is C10H13F2N3O, and it has been identified to interact with various enzymes and proteins, influencing multiple biological pathways.
Enzyme Interactions
This compound interacts with several key enzymes involved in amino acid metabolism. Notably, it has been shown to influence the activity of transaminases and dehydrogenases through mechanisms such as:
- Inhibition : The compound can inhibit enzyme activity by binding to active sites, preventing substrate access.
- Activation : In some contexts, it may enhance enzyme activity, leading to increased metabolic rates.
Cellular Effects
The compound exhibits diverse effects on cellular processes, including:
- Gene Expression Modulation : It can alter signaling pathways that regulate gene expression.
- Metabolic Flux Changes : Influences metabolic pathways by interacting with specific enzymes and cofactors.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : Associated with beneficial effects such as enhanced metabolic activity.
- High Doses : Can lead to adverse effects including oxidative stress and inflammation. A study involving Wistar rats showed significant changes in clinical chemistry parameters at higher doses (e.g., increased AST levels) .
Metabolic Pathways
The compound is involved in several critical metabolic pathways, particularly those related to amino acid metabolism. Its interactions can influence the levels of key metabolites, impacting overall cellular health.
Transport and Distribution
The distribution of this compound within biological systems is mediated by specific transporters. This localization is crucial for its biological activity and therapeutic potential.
Case Study 1: In Vitro Studies
In laboratory settings, this compound has been tested for its effects on various cell lines. Results demonstrated that the compound can significantly alter cell viability and metabolic activity depending on concentration and exposure time.
Case Study 2: In Vivo Studies
In vivo studies using animal models have revealed that the compound can modulate pain response pathways when administered at specific dosages. For example, its administration resulted in reduced nocifensive behaviors in response to TRPA1 activation .
Summary of Research Findings
| Aspect | Findings |
|---|---|
| Enzyme Interaction | Inhibits transaminases; alters dehydrogenase activity |
| Cellular Effects | Modulates gene expression; influences metabolic pathways |
| Dosage Effects | Low doses enhance function; high doses induce toxicity |
| Transport Mechanisms | Mediated by specific transporters; affects localization |
| Animal Model Studies | Significant physiological changes observed at varying doses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
